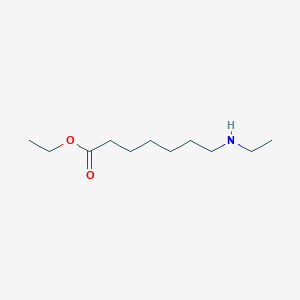

Ethyl 7-ethylamino-heptanoate

Description

Properties

Molecular Formula |

C11H23NO2 |

|---|---|

Molecular Weight |

201.31 g/mol |

IUPAC Name |

ethyl 7-(ethylamino)heptanoate |

InChI |

InChI=1S/C11H23NO2/c1-3-12-10-8-6-5-7-9-11(13)14-4-2/h12H,3-10H2,1-2H3 |

InChI Key |

WDOLAQKDHWZAPM-UHFFFAOYSA-N |

Canonical SMILES |

CCNCCCCCCC(=O)OCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Ethyl 7-(4-Methoxyphenyl)-4,7-Dioxo-Heptanoate

- Structure: Features a 4-methoxyphenyl and two ketone groups (4,7-dioxo) on the heptanoate chain.

- Applications : Used in synthetic routes for heterocyclic compounds; reference yields for synthesis are 43–49% .

- Key Differences: The dioxo and aryl groups enhance electrophilicity, making it reactive in Michael additions or cyclization reactions, unlike the nucleophilic ethylamino group in the target compound.

Ethyl 7-Oxononanoate

- Structure : Contains a ketone group at the seventh carbon.

- Physicochemical Properties :

Ethyl 7-Bromoheptanoate

Pharmacologically Relevant Analogs

7-Amino-2-Heptenoates

- Structure: Unsaturated heptenoate backbone with an amino group.

- Applications : Key intermediates in methylphenidate synthesis (e.g., US Patent 6,031,124).

- Key Differences: The α,β-unsaturation in heptenoates facilitates cyclization or isomerization, whereas the saturated heptanoate backbone of Ethyl 7-ethylamino-heptanoate offers stability but reduced reactivity .

Dexmethylphenidate Derivatives

- Structure : Methylphenidate analogs with stereochemical modifications.

- Synthesis: Patents (e.g., US 7,247,730) highlight the importance of chiral purity, a factor relevant to this compound if used in enantioselective syntheses .

Preparation Methods

One-Pot Reductive Amination

An alternative route employs reductive amination to streamline the process. Heptanal-7-amine is reacted with ethyl acetate in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN). This method avoids brominated intermediates but requires anhydrous conditions and inert atmospheres.

Key parameters :

-

pH: Maintained at 6–7 using acetic acid buffer

-

Solvent: Methanol or ethanol

Continuous Flow Synthesis

Reactor Design and Process Optimization

Recent advancements leverage continuous flow reactors to enhance reaction control and scalability. A patent-pending method for analogous brominated esters (e.g., ethyl 7-bromo-2,2-dimethylheptanoate) demonstrates the viability of this approach for ethyl 7-ethylamino-heptanoate. The system comprises:

-

Precooling modules : Cool reactants to −30°C to suppress side reactions

-

Metering pumps : Ensure precise stoichiometric ratios (e.g., 1:1 ethylamine-to-brominated ester)

Advantages :

Quenching and Post-Treatment

Continuous flow systems integrate in-line quenching using acidic solutions (e.g., 1M HCl) to neutralize excess ethylamine. Subsequent liquid-liquid extraction and rotary evaporation yield crude product, which is purified via fractional distillation or recrystallization.

Purification and Characterization

Recrystallization vs. Distillation

| Method | Solvent System | Purity | Yield Recovery |

|---|---|---|---|

| Recrystallization | Ethanol/water (3:1) | ≥98% | 80–85% |

| Fractional Distillation | — | 95–97% | 90–92% |

Recrystallization is preferred for small-scale synthesis, while distillation suits industrial-scale production.

Analytical Validation

-

NMR Spectroscopy : δ 1.26 ppm (triplet, ethyl ester CH₃), 3.04 ppm (triplet, ethylamino CH₂)

-

Mass Spectrometry : m/z 201.31 (M⁺), consistent with molecular formula C₁₁H₂₃NO₂

Comparative Analysis of Methodologies

| Parameter | Batch Process | Continuous Flow |

|---|---|---|

| Yield | 70–78% | 85–92% |

| Reaction Time | 6–8 hours | 5–10 minutes |

| Byproduct Formation | 10–15% | <5% |

| Scalability | Limited | High |

Continuous flow methods outperform batch processes in efficiency and purity but require significant upfront investment in equipment.

Challenges and Optimization Strategies

Byproduct Mitigation

Q & A

Basic: What are the recommended experimental protocols for synthesizing Ethyl 7-ethylamino-heptanoate?

Methodological Answer:

Synthesis typically involves esterification and amine alkylation. A stepwise approach includes:

- Step 1: Prepare the heptanoic acid precursor via carboxylation of a hexene derivative under basic conditions.

- Step 2: Introduce the ethylamino group via nucleophilic substitution, using ethylamine and a suitable catalyst (e.g., Pd/C).

- Step 3: Esterify the carboxylic acid using ethanol and acid catalysis (e.g., H₂SO₄).

- Validation: Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography, and confirm purity using NMR and mass spectrometry .

Key Considerations:

- Optimize reaction temperature and stoichiometry to minimize side products (e.g., over-alkylation).

- Document solvent selection (polar aprotic solvents like DMF improve alkylation efficiency) .

Basic: How can researchers validate the structural integrity of this compound?

Methodological Answer:

Use a multi-technique approach:

- NMR Spectroscopy: Analyze ¹H and ¹³C spectra to confirm ester and amine functional groups. Cross-check chemical shifts with databases like NIST Chemistry WebBook for analogous compounds .

- Mass Spectrometry (MS): Compare experimental molecular ion peaks ([M+H]⁺) with theoretical values.

- Infrared (IR) Spectroscopy: Identify characteristic peaks (e.g., C=O stretch at ~1740 cm⁻¹ for esters, N-H bend at ~1600 cm⁻¹).

- X-ray Crystallography (if crystalline): Resolve 3D structure using programs like SHELXL for small-molecule refinement .

Data Contradiction Tip: Discrepancies in spectral data may indicate impurities or isomerization. Re-run analyses under standardized conditions and cross-reference with synthetic intermediates .

Advanced: How should researchers design experiments to investigate the compound’s stability under varying pH conditions?

Methodological Answer:

- Experimental Design:

- Variables: pH (3–10), temperature (25–60°C), and time (0–72 hrs).

- Control: Buffer solutions without the compound.

- Analysis: Quantify degradation via HPLC at intervals, tracking parent compound decay and byproduct formation.

- Statistical Approach: Use factorial design to identify interactions between variables. Apply ANOVA to determine significant factors (e.g., pH > temperature) .

Critical Analysis: If degradation rates contradict Arrhenius predictions, consider non-thermal pathways (e.g., hydrolysis catalyzed by buffer ions) .

Advanced: What strategies resolve contradictions in spectral data during structural elucidation?

Methodological Answer:

- Step 1: Re-examine synthetic steps for potential side reactions (e.g., incomplete alkylation leading to secondary amines).

- Step 2: Compare experimental NMR/MS data with computational predictions (e.g., DFT-based chemical shift simulations).

- Step 3: Employ 2D NMR techniques (COSY, HSQC) to resolve overlapping signals.

- Step 4: If ambiguity persists, synthesize a derivative (e.g., acetylated amine) to simplify spectral interpretation .

Example: A missing NH peak in IR may suggest hydrogen bonding; confirm via solvent-dependent NMR studies in DMSO-d₆ vs. CDCl₃ .

Basic: What are the best practices for storing this compound to prevent degradation?

Methodological Answer:

- Storage Conditions:

- Temperature: –20°C in airtight, amber vials to block light.

- Solvent: Dissolve in anhydrous acetonitrile or DMSO to limit hydrolysis.

- Stability Testing: Conduct accelerated aging studies (40°C/75% RH for 4 weeks) and monitor purity via HPLC .

Documentation: Record batch-specific storage logs and aliquot usage to track degradation trends .

Advanced: How can computational modeling predict the reactivity of this compound in biological systems?

Methodological Answer:

- Molecular Dynamics (MD): Simulate interactions with lipid bilayers to assess membrane permeability.

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- Docking Studies: Model binding affinity with target enzymes (e.g., esterases) using AutoDock Vina.

- Validation: Correlate simulations with in vitro assays (e.g., enzyme inhibition tests) .

Pitfall Avoidance: Ensure force field parameters (e.g., AMBER) are compatible with amine and ester groups to avoid biased results .

Advanced: How to address low yields in large-scale synthesis of this compound?

Methodological Answer:

- Root-Cause Analysis:

- Step 1: Identify bottlenecks (e.g., poor mixing in alkylation step).

- Step 2: Use DOE (Design of Experiments) to optimize parameters (catalyst loading, solvent volume).

- Process Improvements:

- Switch to flow chemistry for better heat/mass transfer.

- Implement in-line FTIR for real-time monitoring.

- Scale-Up Validation: Replicate small-scale conditions in pilot reactors and compare yield trends .

Basic: What ethical considerations apply to toxicity studies of this compound?

Methodological Answer:

- Institutional Approval: Submit protocols to ethics committees, detailing humane endpoints for in vivo studies.

- Data Transparency: Report negative results (e.g., lack of acute toxicity) to avoid publication bias.

- Compliance: Follow OECD guidelines for chemical safety testing (e.g., Test No. 423 for acute oral toxicity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.